Ratjadon
Overview
Description
Ratjadon is a natural product found in Sorangium cellulosum . It has the molecular formula C28H40O5 and a molecular weight of 456.6 g/mol . It is known for its antifungal activity .
Synthesis Analysis
The first total synthesis of Ratjadone was achieved using a highly convergent approach, joining three subunits together with a Wittig olefination and a selective Heck reaction as the pivotal steps . An improved synthesis utilizing a modified vinyl iodide was reported, which shortens the synthesis by two steps .Molecular Structure Analysis
Ratjadon’s molecular structure is complex, with multiple functional groups. Its IUPAC name is (2R)-2-[(1E,3Z,5R,7E,9E,11R)-11-hydroxy-11-[(2S,4R,5S,6S)-4-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-2-yl]-3,5,7-trimethylundeca-1,3,7,9-tetraenyl]-2,3-dihydropyran-6-one .Chemical Reactions Analysis
The synthesis of Ratjadone involves several key reactions, including a Wittig olefination, a selective Heck reaction, and an aldol reaction . These reactions are pivotal in the synthesis process and allow for the creation of a variety of structural analogues .Scientific Research Applications
Antifungal Properties
Ratjadone, derived from Sorangium cellulosum (Myxobacteria), has been identified as a potent antifungal compound. It was found to inhibit the growth of phytopathogenic fungi, particularly species of Oomycetes, at very low concentrations, demonstrating a narrow but significant antibiotic spectrum (Gerth et al., 1995).
Inhibition of Nuclear Export
Ratjadones, including Ratjadone A and its derivatives (B, C, and D), were shown to inhibit nuclear export by blocking CRM1/exportin 1. This action results in increased nuclear size and the inhibition of the export of leucine-rich nuclear export signal (LR-NES) containing proteins across different cell lines. This mechanism is similar to that of the polyketide leptomycin B, suggesting ratjadones as a new class of natural compounds that inhibit cellular proliferation by obstructing nuclear export (Köster et al., 2003).
Potential in HIV Infection Treatment
Ratjadone A has been evaluated for its efficacy against HIV infection, demonstrating inhibition in vitro in a dose-dependent manner with EC50 values in the nanomolar range. The compound specifically targets the Rev/CRM1-mediated nuclear export pathway, which is crucial for the nuclear export of unspliced and partially spliced HIV-1 mRNA. Despite its potent anti-HIV activity, its application is limited due to toxic effects, highlighting the need for further research on ratjadone derivatives (Fleta-Soriano et al., 2014).
Synthetic Studies
The synthesis of ratjadone and its structural analogs has been a subject of interest to understand its biological mechanisms better and explore potential therapeutic applications. The first total synthesis of ratjadone provided a way to study its biological importance further and allowed for the synthesis of structural analogues for biological target identification (Bhatt et al., 2001).
properties
IUPAC Name |
(2R)-2-[(1E,3Z,5R,7E,9E,11R)-11-hydroxy-11-[(2S,4R,5S,6S)-4-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-2-yl]-3,5,7-trimethylundeca-1,3,7,9-tetraenyl]-2,3-dihydropyran-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O5/c1-6-9-26-22(5)25(30)18-27(33-26)24(29)12-7-10-19(2)16-21(4)17-20(3)14-15-23-11-8-13-28(31)32-23/h6-10,12-15,17,21-27,29-30H,11,16,18H2,1-5H3/b9-6+,12-7+,15-14+,19-10+,20-17-/t21-,22+,23-,24-,25-,26+,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYGMWMWJUFODP-AYFTZVAISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1C(C(CC(O1)C(C=CC=C(C)CC(C)C=C(C)C=CC2CC=CC(=O)O2)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/[C@H]1[C@H]([C@@H](C[C@H](O1)[C@@H](/C=C/C=C(\C)/C[C@@H](C)/C=C(/C)\C=C\[C@H]2CC=CC(=O)O2)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901043876 | |
Record name | Ratjadon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901043876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ratjadon | |
CAS RN |
163564-92-9 | |
Record name | Ratjadon | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163564929 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ratjadon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901043876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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